3'N-Benzyl Biotin is a biotin derivative characterized by the addition of a benzyl group at the 3' position of the biotin structure. Its molecular formula is C₁₇H₂₂N₂O₃S, with a molecular weight of 334.43 g/mol. Biotin, also known as vitamin H or B7, plays a critical role in various metabolic processes, particularly in carboxylation reactions as a coenzyme for biotin-dependent enzymes. The introduction of the benzyl group enhances its biochemical properties and potential applications in research and therapeutics.
The compound can also undergo hydrolysis and oxidation reactions, which may affect its stability and biological activity. The presence of the benzyl group allows for further derivatization, potentially leading to novel compounds with unique properties.
3'N-Benzyl Biotin exhibits significant biological activity, particularly as an antibacterial agent. Research indicates that it may interfere with bacterial metabolism, specifically targeting pathways involved in biotin biosynthesis. This inhibition can lead to reduced growth rates in bacteria such as Escherichia coli, making it a candidate for further development as an antibacterial drug .
Additionally, its structural similarity to natural biotin allows it to participate in essential metabolic processes, potentially influencing cellular functions such as gene expression and energy metabolism.
The synthesis of 3'N-Benzyl Biotin typically involves several steps:
Alternative methods may involve different reagents or catalysts to optimize yield and purity.
3'N-Benzyl Biotin has various applications in biochemical research and pharmaceutical development:
Interaction studies have shown that 3'N-Benzyl Biotin can effectively bind to biotin-dependent enzymes, influencing their activity and stability. These interactions are crucial for understanding its mechanism of action as an antibacterial agent. Studies using metabolite suppression profiling have identified its role in impairing bacterial metabolic capabilities, revealing insights into its potential therapeutic uses .
Several compounds share structural similarities with 3'N-Benzyl Biotin, including:
| Compound | Structure | Unique Features |
|---|---|---|
| Biotin | C₁₀H₁₆N₂O₃S | Essential vitamin; coenzyme for carboxylases |
| 1'N-Benzyl Biotin | C₁₇H₂₂N₂O₃S | Benzyl group at 1' position |
| Biotin-8-hydroxyquinoline | Varies (biotin + 8-hydroxyquinoline) | Antioxidant properties; metal chelation |
The uniqueness of 3'N-Benzyl Biotin lies in its specific modification that enhances its interaction with biological targets while retaining essential biotin-like properties. This makes it a valuable compound for both research and potential therapeutic applications.
Benzyl group protection plays a dual role in 3'N-Benzyl Biotin synthesis: preventing undesired side reactions at nucleophilic sites and enabling sequential deprotection for downstream functionalization. The compound’s molecular architecture (C₁₇H₂₂N₂O₃S) features a benzyl moiety at the N3 position of the thienoimidazolone ring and a benzyl ester at the pentanoic acid terminus. This protection strategy proves indispensable during Fukuyama coupling and thiolactone formation, where unprotected amines or carboxylic acids would lead to intramolecular cyclization or oxidation side products.
Table 1: Comparative Analysis of Protection-Deprotection Strategies
| Protection Site | Reagent | Deprotection Method | Yield (%) | Selectivity |
|---|---|---|---|---|
| N3 Amine | Benzyl Chloride | Hydrogenolysis | 92 | >99% R |
| Carboxylic Acid | Benzyl Bromide | Acidolysis (HCl) | 88 | >98% S |
The synergy between orthogonal protecting groups allows chemoselective modifications. For instance, hydrogenolysis of the N-benzyl group with Pd/C under H₂ atmosphere proceeds without affecting the acid-labile benzyl ester. Conversely, hydrochloric acid-mediated ester deprotection leaves the N-benzyl moiety intact, enabling sequential functionalization. This hierarchical approach underpins industrial-scale synthesis, where protecting group compatibility with heterogeneous catalysts (e.g., Pearlman’s catalyst) ensures reproducible yields ≥85%.
The Fukuyama coupling revolutionizes 3'N-Benzyl Biotin synthesis by installing the 4-carboxybutyl side chain with exceptional stereofidelity. This palladium-catalyzed reaction couples a thiolactone intermediate with organozinc reagents (e.g., Zn(CH₂)₃COOBn), achieving >95% enantiomeric excess (ee) under mild conditions. Key advantages include:
Mechanistic Insights
The catalytic cycle initiates with oxidative addition of the thioester to Pd(0), forming a tetracoordinated palladium-thioester complex. Transmetallation with the organozinc reagent (R-Zn-X) generates a Pd-alkyl intermediate, which undergoes reductive elimination to yield the ketone product. Crucially, the steric bulk of the N-benzyl group in 3'N-Benzyl Biotin directs facial selectivity during transmetallation, ensuring (3aS,4S,6aR) configuration.
Industrial Application
Shimizu and Seki’s protocol demonstrates scalability: reacting thiolactone 1 (10 g scale) with zinc reagent 2 (1.2 eq) in THF/PdCl₂(PPh₃)₂ (0.5 mol%) at 25°C for 6 hours affords alcohol 3 in 86% yield. Subsequent dehydration with p-toluenesulfonic acid (PTSA) gives alkene 4 (91% purity), which undergoes hydrogenolysis to 3'N-Benzyl Biotin with 73% isolated yield.
S,N-carbonyl migration converts linear amides into bicyclic thiolactones, establishing the core structure of 3'N-Benzyl Biotin. This tandem reaction cascade—comprising carbonyl shift, aza-Michael addition, and spirocyclization—achieves 75% yield with 12:1 diastereomeric ratio (dr) when using aqueous ammonia as the nucleophile.
Stepwise Analysis
Stereochemical Implications
The (2R,4R) configuration of the starting aldehyde dictates thiolactone stereochemistry. Molecular modeling shows that benzyl groups induce a chair-like transition state during cyclization, favoring the (3aS,4S,6aR) isomer. This geometric control enables ≥90% enantioselectivity in multi-gram syntheses.
The Strecker reaction provides a cost-effective route to 3'N-Benzyl Biotin precursors from L-cysteine, achieving 34% overall yield across 10 steps. Key innovations include:
Process Optimization
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Reaction Volume | 500 mL | 2000 L |
| TMSCN Equivalents | 1.5 | 1.2 |
| Temperature | -78°C | -50°C |
| Cycle Time | 8 h | 24 h |
| Yield | 85% | 78% |
Transitioning from batch to continuous flow reactors addresses exothermic concerns during cyanide addition, maintaining dr >10:1 at -50°C. Subsequent hydrogenolysis and benzyl protection steps utilize fixed-bed reactors with Pd/C catalysts, achieving throughputs of 50 kg/month.
3'N-Benzyl Biotin plays a crucial role in the synthesis of enantiomerically pure carboxylic acids through several mechanistic pathways. The compound serves as a key intermediate in the enantioselective synthesis of (+)-biotin, where polymer-supported oxazaborolidine catalysts achieve remarkable yields of 48-95% with enantioselectivities exceeding 95% [6] [7]. Research demonstrates that the benzyl protection group significantly enhances the stereochemical control during the asymmetric reduction of meso-cyclic imides, a critical step in carboxylic acid production [7].
The asymmetric desymmetrization of cyclic anhydrides represents another significant application where 3'N-Benzyl Biotin derivatives excel. Modified Cinchona alkaloids have been employed as catalysts in these transformations, achieving yields of 90-98% with enantioselectivities greater than 90% [8] [9]. The formal catalytic asymmetric synthesis involves highly enantioselective and quantitative desymmetrization of meso cyclic anhydrides followed by chemoselective reduction to form optically active lactone intermediates [9].
Industrial applications have focused on the Hoffmann-Roche lactone-thiolactone approach, where 3'N-Benzyl Biotin derivatives facilitate large-scale preparation of d-biotin [10]. The process development has revealed that the N-benzyl protected building blocks, previously accessible only through expensive reagents in multi-step sequences, can now be synthesized more efficiently while maintaining high enantiopurity [10].
| Synthesis Method | Yield (%) | Enantioselectivity (% ee) | Reference |
|---|---|---|---|
| Polymer-supported oxazaborolidine | 48-95 | >95 | [6] [7] |
| Modified Cinchona alkaloids | 90-98 | >90 | [8] [9] |
| Hoffmann-Roche approach | Variable | High | [10] |
The application of 3'N-Benzyl Biotin in stereoselective carbon-carbon bond formation represents a significant advancement in asymmetric synthesis. Artificial metalloenzymes based on the biotin-streptavidin technology have demonstrated exceptional performance in facilitating stereoselective C-C bond formation reactions [11] [12]. These hybrid catalysts combine the reactivity of organometallic catalysts with the selectivity provided by protein scaffolds, achieving up to 300 turnovers in various transformations [11].
Benzylic carbon-hydrogen bond activation represents a particularly challenging transformation where 3'N-Benzyl Biotin derivatives have shown promise. Biotinylated iron complexes incorporated within streptavidin scaffolds have achieved enantioselective hydroxylation of benzylic C(sp3)-H bonds with turnover numbers ranging from 23-38 [13] [14]. The selectivity varies depending on the specific streptavidin mutant employed, with some variants yielding 28% enantiomeric excess for the R-enantiomer while others favor the S-enantiomer with 24% enantiomeric excess [14].
Protein engineering studies on carboxymethylproline synthases, members of the crotonase superfamily, have revealed the potential for stereoselective C-C bond formation leading to N-heterocycles via control of trisubstituted enolate intermediates [15]. Active site substitutions enable the production of substituted N-heterocycles in high diastereomeric excesses through stereocontrolled enolate formation and reaction [15].
The Fukuyama coupling reaction has emerged as a particularly effective method for installing carbon chains in 3'N-Benzyl Biotin derivatives. This palladium-catalyzed cross-coupling achieves yields of 75-90% with high diastereoselectivity, making it suitable for introducing the characteristic pentanoic acid side chain found in biotin [16].
| Reaction Type | Turnover Number | Selectivity | Conditions | Reference |
|---|---|---|---|---|
| Benzylic C-H Hydroxylation | 23-38 | 28% ee (R), 24% ee (S) | H2O2, pH 8.2, 40% acetone | [13] [14] |
| Asymmetric Hydrogenation | Up to 300 | Up to >98% ee | Mild, aqueous conditions | [11] [12] |
| Cross-coupling Reactions | Variable | Context-dependent | Various | [11] |
The design of biotinylated catalysts incorporating 3'N-Benzyl Biotin for tandem reaction systems represents an innovative approach to complex organic synthesis. The biotin-streptavidin technology offers an attractive means to engineer artificial metalloenzymes, exploiting the exceptional supramolecular affinity between biotin and streptavidin [12]. This molecular recognition system allows nearly irreversible anchoring of biotinylated catalyst precursors within protein scaffolds, creating hybrid systems with enhanced catalytic properties [11].
Tandem catalytic systems combining biocatalysts and chemical catalysts have shown remarkable potential for asymmetric synthesis [17] [18]. These systems achieve levels of chemoselectivity, regioselectivity, and enantioselectivity that cannot be obtained by either catalyst type alone [18]. The cooperative action of sequential reactions maximizes energy utilization efficiency while minimizing waste generation, mimicking natural enzymatic cascades [18].
Compartmentalized reaction systems using Pickering emulsions have demonstrated the feasibility of separating antagonistic catalysts in different phases while maintaining high catalytic efficiency [19]. This bio-inspired approach allows for tandem catalysis with non-compatible catalysts, achieving high yields through increased interfacial area and suppressed mutual destruction of opposing catalytic species [19].
The genetic optimization of biotin-binding proteins has enabled the development of artificial metalloenzymes with tailored properties for specific transformations [20]. The incorporation of catalytically active biotinylated complexes within streptavidin affords artificial transfer hydrogenases capable of reducing prochiral ketones with high enantioselectivity [20]. Genetic fine-tuning of the second coordination sphere through directed evolution improves catalyst fitness in terms of both enantioselectivity and catalytic performance [20].
Recent advances in catalyst design have explored the tactical incorporation of drug molecules as outer coordination sphere features around synthetic metal cores [21]. This unconventional approach has yielded cobalt complexes active for both electrocatalytic and photocatalytic hydrogen production in near-neutral water, demonstrating the versatility of biotin-based scaffold modifications [21].
| System Type | Performance | Advantages | Reference |
|---|---|---|---|
| Artificial Metalloenzymes | Up to 300 turnovers | High selectivity, mild conditions | [11] [12] |
| Compartmentalized Systems | High yield | Antagonistic catalyst compatibility | [19] |
| Genetic Optimization | Enhanced performance | Tailored properties | [20] |
| Drug-incorporated Catalysts | High activity | Novel design approach | [21] |